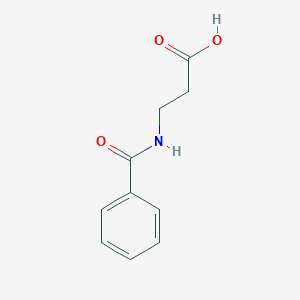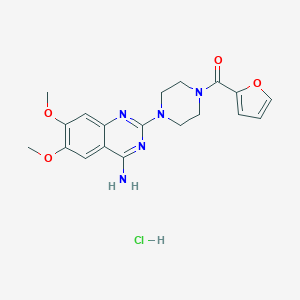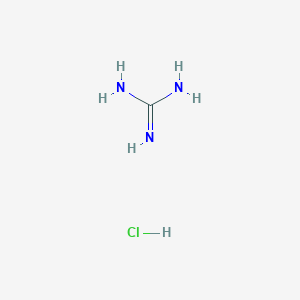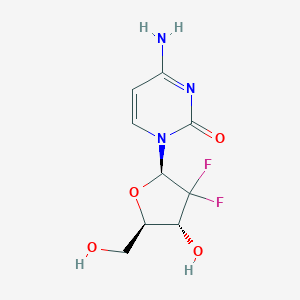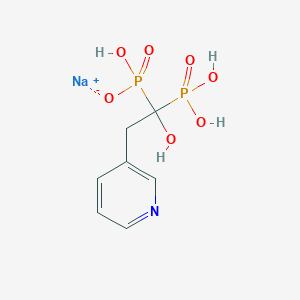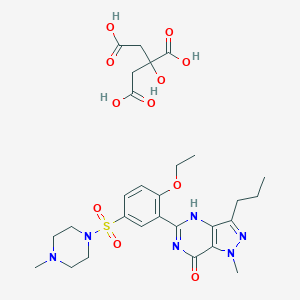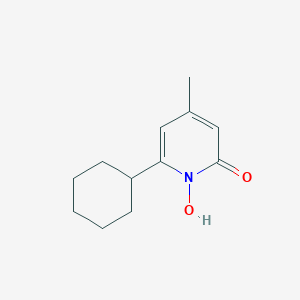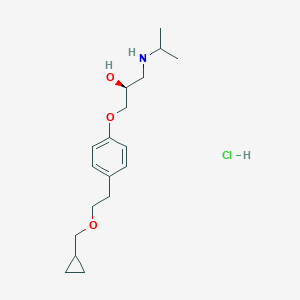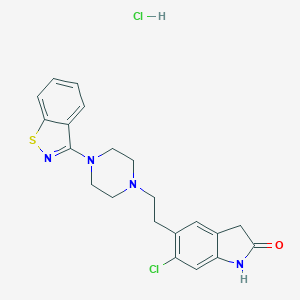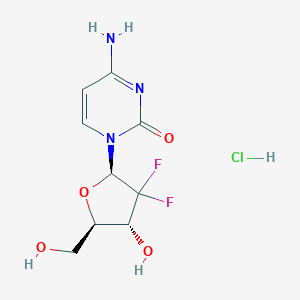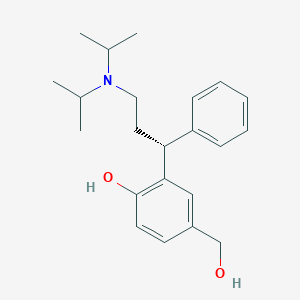
Desfesoterodin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Desfesoterodine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of muscarinic receptor antagonists.
Biology: Desfesoterodine is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: It is primarily used in the treatment of overactive bladder and urinary incontinence. Research is ongoing to explore its potential in treating other conditions.
Industry: Desfesoterodine is used in the pharmaceutical industry for the development of new drugs targeting muscarinic receptors
Wirkmechanismus
Desfesoterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors. It binds to these receptors, inhibiting the action of acetylcholine, a neurotransmitter responsible for bladder contraction. This results in decreased detrusor pressure and reduced urinary urgency and frequency .
Similar Compounds:
Tolterodine: Desfesoterodine is the active metabolite of tolterodine. Both compounds are used to treat overactive bladder, but desfesoterodine has a higher affinity for muscarinic receptors.
Fesoterodine: Fesoterodine is a prodrug that is rapidly converted to desfesoterodine in the body. .
Uniqueness: Desfesoterodine’s uniqueness lies in its high affinity for muscarinic receptors and its effectiveness in treating overactive bladder symptoms. Its rapid formation from fesoterodine and its potent antimuscarinic activity make it a valuable compound in medical research and treatment .
Biochemische Analyse
Biochemical Properties
Desfesoterodine is a competitive, specific muscarinic receptor antagonist . It has a high affinity for muscarinic receptors, which is two orders of magnitude greater than that of fesoterodine . The compound interacts with these receptors, blocking their activity and thereby inhibiting bladder contraction .
Cellular Effects
Desfesoterodine’s primary effect on cells is the inhibition of bladder contraction . This is achieved through its antagonistic action on muscarinic receptors, which play a key role in regulating bladder function . By blocking these receptors, Desfesoterodine can reduce urinary frequency and incontinence .
Molecular Mechanism
The molecular mechanism of Desfesoterodine involves its action as a competitive antagonist at muscarinic receptors . This means that it binds to these receptors, preventing them from being activated by their natural ligands. This inhibits the downstream signaling pathways that would normally lead to bladder contraction .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that its effects may be relatively short-lived, with the duration of action determined by the rate of hydrolysis.
Dosage Effects in Animal Models
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the effects of the drug may be dose-dependent, with higher doses leading to greater levels of the active metabolite.
Metabolic Pathways
Desfesoterodine is a metabolite of fesoterodine . It is formed through the action of non-specific esterases, which hydrolyze fesoterodine to form Desfesoterodine
Transport and Distribution
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the drug may be rapidly distributed throughout the body following administration.
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely that the drug localizes to the cell membrane, where these receptors are typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desfesoterodine is synthesized from fesoterodine through hydrolysis. The process involves the cleavage of the ester bond in fesoterodine, resulting in the formation of desfesoterodine .
Industrial Production Methods: The industrial production of desfesoterodine involves the use of non-specific esterases to hydrolyze fesoterodine. This process is carried out under controlled conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Desfesoterodine undergoes several types of chemical reactions, including:
Oxidation: Desfesoterodine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert desfesoterodine into different reduced forms.
Substitution: Desfesoterodine can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Eigenschaften
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431319 | |
| Record name | (R)-5-Hydroxymethyltolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207679-81-0 | |
| Record name | 5-Hydroxymethyltolterodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207679-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desfesoterodine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-5-Hydroxymethyltolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-Hydroxymethyl Tolterodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESFESOTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of researching different salt forms of Desfesoterodine?
A1: Researching different salt forms of Desfesoterodine, like the tartaric acid salt [], is crucial for optimizing its pharmaceutical properties. Different salts can exhibit varying solubility, stability, and bioavailability, directly impacting the drug's effectiveness. This research area explores how to formulate Desfesoterodine for optimal delivery and therapeutic benefit.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


